4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid
CAS No.:
Cat. No.: VC14789150
Molecular Formula: C17H18FN3O5
Molecular Weight: 363.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18FN3O5 |
|---|---|
| Molecular Weight | 363.34 g/mol |
| IUPAC Name | 4-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid |
| Standard InChI | InChI=1S/C17H18FN3O5/c1-26-11-4-5-12(13(18)9-11)14-6-7-16(23)21(20-14)10-15(22)19-8-2-3-17(24)25/h4-7,9H,2-3,8,10H2,1H3,(H,19,22)(H,24,25) |
| Standard InChI Key | FGUFZHZWFXAHGT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O)F |
Introduction
The compound "4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid" is a complex organic molecule that combines elements of pyridazine and butanoic acid chemistry. Despite the lack of specific information on this exact compound in the provided search results, we can deduce its structure and potential properties by analyzing its components.
Synthesis
The synthesis of such a compound would typically involve the reaction of the pyridazine acetic acid derivative with an amino butanoic acid (e.g., gamma-aminobutyric acid) in the presence of a coupling agent to form the amide bond.
Research Findings
While there are no direct research findings on this specific compound, related compounds like "2-amino-4-bis(aryloxybenzyl)aminobutanoic acids" have shown promise as inhibitors of ASCT2-mediated glutamine transport, highlighting the potential for similar compounds to have biological activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H18FN3O5 |
| Molecular Weight | Approximately 371.34 g/mol |
| Pyridazine Component Molecular Formula | C13H11FN2O4 |
| Pyridazine Component Molecular Weight | 278.24 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume